RGDSP vs. Cyclic RGD (c(RGDfC)): Differential Integrin Binding and Cellular Uptake
In a controlled microfluidic nanoparticle study comparing linear RGDSP against cyclic RGD (c(RGDfC)), the cyclic peptide exhibited strong αvβ3-mediated internalization in U87MG glioma cells (abrogated by anti-αvβ3 antibody), whereas linear RGDSP demonstrated no cell-line discrimination and limited uptake enhancement (never exceeding 50% increase vs. control PEGylated particles) [1]. This study established that linear RGDSP binds αvβ3 and α5β1 with low and unselective affinity, in contrast to the high-affinity, αvβ3-selective binding of cyclic RGD [1].
| Evidence Dimension | Cellular uptake of peptide-decorated PLGA nanoparticles |
|---|---|
| Target Compound Data | ≤50% increase in uptake vs. control; no discrimination between A2780 (αvβ3-low) and U87MG (αvβ3-high) cell lines |
| Comparator Or Baseline | Cyclic RGD (c(RGDfC)): Heavy internalization by U87MG cells proportional to peptide content; uptake abrogated by anti-αvβ3 antibody; negligible uptake in A2780 cells |
| Quantified Difference | Cyclic RGD exhibited strong αvβ3-dependent uptake; RGDSP showed ≤50% uptake increase and no integrin subtype selectivity |
| Conditions | PLGA-PEG nanoparticles prepared via microfluidic nanoprecipitation; ovarian carcinoma A2780 (αvβ3-low, α5β1-moderate) and glioma U87MG (αvβ3-high, α5β1-moderate/high) cell lines |
Why This Matters
This differential binding profile informs procurement decisions: RGDSP is appropriate for surface-immobilized applications requiring broad integrin engagement, whereas cyclic RGD should be selected for soluble targeting applications demanding high-affinity, subtype-selective binding.
- [1] Rios de la Rosa JM, Tirella A, Gennari A, Stratford IJ, Tirelli N. Microfluidic-assisted preparation of RGD-decorated nanoparticles: exploring integrin-facilitated uptake in cancer cell lines. Sci Rep. 2020;10:14837. View Source
